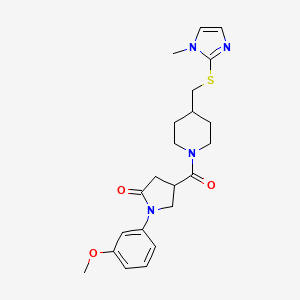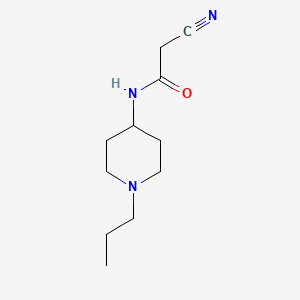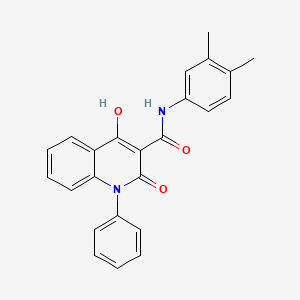![molecular formula C19H14BrN5O2 B2801308 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-23-6](/img/structure/B2801308.png)
4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule characterized by its bromo-substituted aromatic structure and its fusion of a pyrazolo[3,4-d]pyrimidinyl core with a benzamide group
准备方法
Synthetic Routes
The synthesis of 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidinyl core by cyclization reactions.
Introduction of the p-tolyl group through electrophilic substitution.
Bromination at the para position of the benzamide ring.
Amide bond formation between the pyrazolo[3,4-d]pyrimidinyl core and the benzamide ring.
Reaction Conditions
These reactions are usually carried out under controlled conditions, including specific temperature, solvent choice, and pH, to maximize yield and purity. Common solvents include dichloromethane and dimethyl sulfoxide, while catalysts such as palladium can be used to facilitate certain steps.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimization of the aforementioned reactions for cost-effectiveness and efficiency. This could include using continuous flow reactors and automated synthesis techniques to streamline production.
化学反应分析
Types of Reactions
4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized, particularly at the aromatic rings or at the tolyl group, to introduce new functional groups.
Reduction: : Reduction reactions can target the oxo group or the bromine atom, potentially transforming the compound into derivatives with different biological activities.
Substitution: : The bromine atom makes this compound amenable to nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions
Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents like lithium aluminum hydride can be employed for reduction reactions. Nucleophilic substitution reactions often require nucleophiles like amines or thiols.
Major Products
The products of these reactions can vary widely, but common derivatives include:
Hydroxylated products from oxidation.
Debrominated products from reduction.
Substituted derivatives from nucleophilic substitution.
科学研究应用
Chemistry
In chemistry, 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide serves as a building block for synthesizing more complex molecules. It is used in research focused on developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Biologically, this compound is investigated for its potential interactions with various biological macromolecules, including proteins and nucleic acids. Its structure allows it to be a candidate in drug design and discovery processes.
Medicine
In medicinal research, this compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. It is screened against various biological targets to evaluate its efficacy and safety.
Industry
From an industrial perspective, this compound can be utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in manufacturing processes.
作用机制
The mechanism of action of 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound's observed effects.
Molecular Targets and Pathways
Enzymes: : The compound can inhibit or activate enzymes involved in crucial biological processes, potentially altering metabolic pathways.
Receptors: : By binding to receptors, the compound can modulate signal transduction pathways, impacting cellular responses.
相似化合物的比较
Similar Compounds
Some compounds similar to 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide include:
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Similar core structure but without the bromine substitution.
4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and biological properties, making it a distinct compound in its class. The bromine atom's size and electronegativity can influence the compound's overall behavior in chemical reactions and its interaction with biological targets.
属性
IUPAC Name |
4-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O2/c1-12-2-8-15(9-3-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJINZYVAUAFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801226.png)
![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2801232.png)
![N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2801234.png)

![2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2801237.png)
![3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2801241.png)
![(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one](/img/structure/B2801242.png)


![3-Bromo-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2801247.png)

